3-Galactosyllactose

説明

Contextualization as a Human Milk Oligosaccharide (HMO)

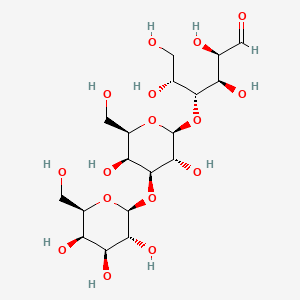

3-Galactosyllactose, often abbreviated as 3'-GL, is a trisaccharide composed of two galactose molecules and one glucose molecule wikipedia.org. It is a notable member of the vast and diverse family of human milk oligosaccharides (HMOs), which are complex carbohydrates abundantly found in human breast milk google.comwikipedia.orgfishersci.atnih.gov. HMOs represent the third most abundant solid component in human milk, following lactose and lipids, with concentrations ranging from 10 to 15 g/L in mature milk wikipedia.orgnih.govguidetopharmacology.org. The specific structure of 3'-GL is characterized by a β-1,3 bond between the two galactose molecules and a β-1,4 bond between the terminal galactose and glucose, represented as Gal(β1-3)Gal(β1-4)Glc wikipedia.orgguidetopharmacology.org.

The significance of 3'-GL and other HMOs within the glycome and biological systems is profound. HMOs are not digested by infants and thus act as crucial bioactive components that reach the large intestine intact wikipedia.orguniroma1.it. They serve as prebiotics, selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium infantis, which are essential for establishing a healthy infant gut microbiota wikipedia.orguniroma1.itfrontiersin.orgnih.gov. This selective stimulation helps inhibit the growth of harmful bacteria, leading to distinct microbial compositions in breast-fed versus formula-fed infants wikipedia.orguniroma1.it.

Beyond their prebiotic effects, HMOs, including 3'-GL, function as mucosal signaling agents and immunomodulators wikipedia.orgfishersci.at. Research indicates that 3'-GL specifically contributes to the protection of the intestinal barrier from damage and inflammation google.comfishersci.atrsc.orgupm.edu.mymicrobiologyresearch.org. Studies have shown that galactosyllactoses can attenuate NF-κB inflammatory signaling in human intestinal epithelial cells and immature intestinal tissue, reducing levels of pro-inflammatory markers like IL-8 google.comrsc.orgmicrobiologyresearch.org. Furthermore, HMOs can prevent pathogens from adhering to the gut epithelium, thereby reducing the risk of infections, and may also influence brain development by supplying sialic acid residues, a nutrient vital for cognitive abilities wikipedia.orguniroma1.it.

3'-Galactosyllactose is part of the galactosyllactose (GL) family, which also includes 4'-galactosyllactose (4'-GL) and 6'-galactosyllactose (6'-GL) google.comfishersci.atmdpi.com. These isomers differ solely in the position of the glycosidic linkage of the terminal galactose to lactose google.comfishersci.at. While all galactosyllactoses are present in human breast milk, 3'-GL has demonstrated superior protective effects on the intestinal barrier compared to 4'-GL and 6'-GL in some studies google.com.

Human milk contains over 200 distinct HMO structures, all built from five basic monosaccharides: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and sialic acid (Neu5Ac) nih.govguidetopharmacology.org. Other prominent HMOs include 2'-Fucosyllactose (2'-FL), 3-fucosyllactose (3-FL), Lacto-N-tetraose (LNT), Lacto-N-neotetraose (LNnT), 3'-sialyllactose (3'-SL), and 6'-sialyllactose (6'-SL) wikipedia.orgguidetopharmacology.org. The structural diversity and complexity of HMOs are unique to human milk compared to other mammalian milks, which contain 100 to 1000 times less oligosaccharides wikipedia.orgguidetopharmacology.org.

Table 1: Comparative Structures of Key Human Milk Oligosaccharides

| Oligosaccharide Name | Monosaccharide Composition | Key Linkage Type |

| This compound (3'-GL) | Galactose, Galactose, Glucose | β-1,3 (Gal-Gal), β-1,4 (Gal-Glc) wikipedia.orgguidetopharmacology.org |

| 2'-Fucosyllactose (2'-FL) | Fucose, Galactose, Glucose | α-1,2 (Fuc-Gal) guidetopharmacology.org |

| 3-Fucosyllactose (3-FL) | Fucose, Galactose, Glucose | α-1,3 (Fuc-Glc) guidetopharmacology.org |

| Lacto-N-tetraose (LNT) | Galactose, N-acetylglucosamine, Galactose, Glucose | β-1,3 (Gal-GlcNAc), β-1,3 (GlcNAc-Gal), β-1,4 (Gal-Glc) wikipedia.org |

| Lacto-N-neotetraose (LNnT) | Galactose, N-acetylglucosamine, Galactose, Glucose | β-1,4 (Gal-GlcNAc), β-1,3 (GlcNAc-Gal), β-1,4 (Gal-Glc) wikipedia.org |

| 3'-Sialyllactose (3'-SL) | Sialic Acid, Galactose, Glucose | α-2,3 (Neu5Ac-Gal) guidetopharmacology.org |

| 6'-Sialyllactose (6'-SL) | Sialic Acid, Galactose, Glucose | α-2,6 (Neu5Ac-Gal) guidetopharmacology.org |

Significance within the Glycome and Biological Systems

Overview of its Presence in Galactooligosaccharide (GOS) Mixtures

Galactooligosaccharides (GOS) are widely utilized as supplements in infant nutrition, aiming to replicate some of the beneficial effects observed with HMOs nih.govresearchgate.net. GOS mixtures are typically produced through the enzymatic transgalactosylation of lactose using β-galactosidases google.comnih.gov. While GOS are complex mixtures containing disaccharides, trisaccharides, tetrasaccharides, and pentasaccharides, 3'-galactosyllactose, along with its isomers 4'-GL and 6'-GL, can be principal components of the trisaccharide fraction in certain commercially produced GOS preparations google.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govdsmz.denih.gov.

For instance, one commercial GOS mixture was found to have 69% of its peak area attributed to trisaccharides, with 48% of these being identical to the three galactosyllactose species found in human colostrum nih.gov. Specifically, 3'-GL constituted 14% of the total area percentage of all GOS peaks in this mixture, while 6'-GL was 12% and 4'-GL was 8% nih.gov. The presence of 3'-GL in GOS is of particular interest because it allows for the investigation of its specific health benefits, similar to its role as an HMO nih.govresearchgate.net. The synthesis of 3'-GL is also a focus in biotechnology for developing novel prebiotic oligosaccharides for infant formulas and dietary supplements wikipedia.org.

Table 2: Representative Galactosyllactose Content in a Commercial GOS Mixture (by peak area percentage of total GOS peaks)

| Galactosyllactose Isomer | Percentage of Total GOS Peaks |

| 3'-Galactosyllactose (3'-GL) | 14% nih.gov |

| 6'-Galactosyllactose (6'-GL) | 12% nih.gov |

| 4'-Galactosyllactose (4'-GL) | 8% nih.gov |

Historical Context of Oligosaccharide Research and this compound Discovery

The origins of human milk oligosaccharide research can be traced back to the early 20th century, driven by observations of higher survival rates in breast-fed infants compared to bottle-fed infants nih.govnih.govnih.gov. Early investigations by scientists and physicians, including Moro and Tissier, focused on understanding the health benefits associated with human milk feeding and the distinct fecal composition of breast-fed infants nih.govnih.gov.

Around 1930, a specific carbohydrate fraction in human milk, termed "gynolactose," was identified by Polonowski and Lespagnol, marking a significant starting point for HMO research nih.govnih.govnih.gov. This fraction was noted for its unique composition, including nitrogen and hexosamines, and its weak solubility in methanol nih.gov. Further advancements in the 1950s, particularly by Kuhn and György, led to the identification of various HMOs as the "bifidus factor," a component that promotes the growth of Bifidobacterium bifidum nih.govnih.govnih.gov. They confirmed that this "bifidus factor" was indeed composed of oligosaccharides nih.gov.

While the broader field of HMOs was being characterized throughout the mid-20th century, the specific identification and structural elucidation of individual galactosyllactoses, including 3'-galactosyllactose, emerged as part of the detailed chemical characterization of the diverse HMO profile google.comfishersci.atguidetopharmacology.orgmdpi.com. This ongoing characterization has revealed the intricate structures and functional roles of these complex sugars.

Research Landscape and Future Directions in this compound Study

The current research landscape for this compound and other HMOs is vibrant, driven by their recognized roles in infant health and development. Studies continue to elucidate how HMOs regulate immune system responses, shape a healthy gut microbiome, and support brain development wikipedia.orgfishersci.atnih.govnih.govdsmz.de. Specific investigations into 3'-GL highlight its anti-inflammatory properties and its ability to enhance intestinal barrier function, even at low concentrations google.comfishersci.atrsc.orgupm.edu.mymicrobiologyresearch.org.

Future directions in 3'-GL research involve a deeper understanding of its specific mechanisms of action and its potential applications beyond infant nutrition. There is a growing need for innovative and scalable production methods to synthesize a broader range of complex HMO structures, including 3'-GL, to facilitate more extensive research and commercial availability nih.govnih.govresearchgate.net. Researchers are also exploring the synergistic effects that might exist between 3'-GL and other bioactive components found in human milk, aiming to understand how the entire milk composition influences healthy infant development dsmz.de. This includes investigations into its impact on specific bacterial strains in the gut microbiota and its potential in preventing or treating various pathologies, such as allergies and infections wikipedia.orgwikipedia.orgnih.govdsmz.de. The ability to chemically synthesize 3'-GL on a gram scale, as recently reported, is crucial for further assessing its health benefits through in vitro and in vivo studies nih.govresearchgate.net.

特性

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZUYHVLNLDKLB-KZCWKWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044980 | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32694-82-9 | |

| Record name | 3′-Galactosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Galactosyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3’-Galactosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization Methodologies

Advanced Analytical Techniques for Oligosaccharide Profiling

The structural determination of complex carbohydrates like 3-Galactosyllactose necessitates a suite of sophisticated analytical techniques. anu.edu.au These methods provide detailed insights into molecular weight, monosaccharide composition, sequence, and the specific linkages between sugar units.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analysis of oligosaccharides, offering high sensitivity and the ability to determine molecular weight and sequence. researchgate.net Various MS-based approaches are utilized to unravel the structural complexities of this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation and identification of oligosaccharide isomers. researchgate.netresearchgate.net In the analysis of galactosyllactoses, LC-MS has been used to separate and quantify 3'-Galactosyllactose, 4'-Galactosyllactose, and 6'-Galactosyllactose in human colostrum and commercial galactooligosaccharide (GOS) mixtures. nih.gov For instance, a method using a graphitized carbon stationary phase can effectively separate these isomers. nih.gov Targeted LC-ESI-MS/MS analysis, using multiple reaction monitoring (MRM), allows for the direct detection and quantification of 3'-Galactosyllactose in human milk samples at different stages of lactation. google.com The fragmentation patterns obtained from MS/MS experiments are crucial for distinguishing between the different linkage positions. wur.nl

Table 1: LC-MS/MS Parameters for Galactosyllactose Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Graphitized carbon (e.g., 3 μm, 100 x 2.1 mm) |

| Mobile Phase | Acetonitrile gradient with 0.05% Formic Acid in H₂O (pH 8.5 with NH₄OH) |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

Source: nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another key technique for the characterization of oligosaccharides. nih.gov It is particularly useful for analyzing mixtures and determining the molecular weight of components. frontiersin.org In studies of marsupial milk, MALDI-MS, in conjunction with NMR, was used to characterize neutral oligosaccharides, including 3'-Galactosyllactose. nih.gov MALDI-TOF (Time-of-Flight) MS can be used to analyze permethylated oligosaccharides, which enhances ionization efficiency and provides fragmentation data that helps in linkage analysis. biorxiv.org For example, post-source decay (PSD) analysis of permethylated parent ions can yield fragment ions that are indicative of the glycan sequence and branching patterns. biorxiv.org

Electrospray Ionization-Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS) is employed for detailed structural analysis through fragmentation. biorxiv.org When applied to methylated oligosaccharides, ESI-CID-MS can provide information about the linkages. biorxiv.org The fragmentation of lithium adducts of methylated oligosaccharides, for example, can generate specific ions that help in elucidating the structure. biorxiv.org This technique has been instrumental in characterizing novel, complex human milk oligosaccharides that are built upon a galactosyllactose core. biorxiv.org

A more advanced method, Logically Derived Sequence Multistep Tandem Mass Spectrometry (LODES/MSn), has been developed for the complete structural determination of oligosaccharides, including linkage positions and anomericities. nih.gov This technique involves sequential collision-induced dissociation (CID) of sodium or lithium adducts of the oligosaccharide in an ion trap mass spectrometer. researchgate.netnih.gov The sequence of these dissociations is guided by established carbohydrate fragmentation mechanisms. nih.gov LODES/MSn has been validated with various oligosaccharide standards and can be coupled with HPLC for online structural identification, enabling the unambiguous determination of isomer structures. nih.govresearchgate.net

Electrospray Ionization-Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of oligosaccharides. researchgate.netjst.go.jp Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H-NMR spectrum of 3'-Galactosyllactose, typically recorded in D₂O, shows distinct signals for the anomeric protons, which are crucial for determining the nature and configuration of the glycosidic linkages. tandfonline.com For example, a 500-MHz ¹H-NMR spectrum was used to confirm the structure of the main trisaccharide produced by a ß-glucosidase from Thermus sp. Z-1 as 3'-galactosyllactose. tandfonline.com The chemical shifts and coupling constants of the protons provide evidence for the β-linkages and the substitution positions. nih.govnii.ac.jp Comparison of the NMR data with that of known standards or published data is a common practice for final structure confirmation. nii.ac.jp

Table 2: Illustrative ¹H-NMR Data for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 of β-Gal (1→3) | ~4.5 |

| H-1 of β-Gal (1→4) | ~4.4 |

| H-1 of α-Glc | ~5.2 |

| H-1 of β-Glc | ~4.6 |

Note: These are approximate values and can vary based on experimental conditions. Source: nih.govtandfonline.comnii.ac.jp

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the structure of oligosaccharides like this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities of the protons within the molecule, it is possible to deduce the sequence of monosaccharide units, the anomeric configurations (α or β), and the positions of the glycosidic linkages.

In the ¹H NMR spectrum of this compound, the anomeric protons of the three sugar residues give distinct signals in a characteristic region of the spectrum. The spectrum shows two sets of three doublets in the anomeric region, corresponding to the α and β anomers of the reducing glucose unit. For the major β-anomer of this compound (β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp), detailed analysis reveals the specific chemical shifts and coupling constants that confirm its structure. frontiersin.org The large coupling constants for the anomeric protons are indicative of β-linkages. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to assign all proton signals within each monosaccharide spin system.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound (β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp) in D₂O (Data sourced from Bifidobacterial β-Galactosidase-Mediated Production of Galacto-Oligosaccharides: Structural and Preliminary Function) frontiersin.org

| Residue | Anomer | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b |

| Glc (A) | β | 4.67 | 3.29 | 3.59 | 3.96 | 3.63 | 3.81 | 3.96 |

| Gal (B) | β | 4.51 | 3.61 | 3.82 | 4.18 | 3.73 | 3.81 | 3.81 |

| Gal (C) | β | 4.61 | 3.61 | 3.71 | 3.94 | 3.71 | 3.81 | 3.81 |

13C NMR Spectroscopy

Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information by detecting the chemical environment of each carbon atom in the molecule. The chemical shifts of the anomeric carbons are particularly diagnostic for determining the anomeric configuration and linkage positions. For this compound, the ¹³C NMR spectrum will display 18 distinct signals for the major anomer, corresponding to the 18 carbon atoms in the trisaccharide.

The downfield shift of the C-3 signal of the central galactose residue is a key indicator of the (1→3) linkage. nih.gov Similarly, the chemical shift of the C-4 of the glucose residue confirms the (1→4) linkage from the central galactose. The chemical shifts of the anomeric carbons (C-1) provide definitive evidence for the β-configuration of the glycosidic bonds. frontiersin.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate the proton and carbon signals, facilitating the complete and unambiguous assignment of all resonances.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound (β-D-Galp-(1→3)-β-D-Galp-(1→4)-D-Glcp) in D₂O (Data sourced from Bifidobacterial β-Galactosidase-Mediated Production of Galacto-Oligosaccharides: Structural and Preliminary Function) frontiersin.org

| Residue | Anomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| Glc (A) | β | 96.43 | 75.03 | 76.53 | 79.52 | 76.53 | 62.43 |

| Gal (B) | β | 103.19 | 73.18 | 83.25 | 69.15 | 76.22 | 62.43 |

| Gal (C) | β | 104.99 | 72.23 | 73.68 | 69.85 | 76.22 | 62.43 |

Chromatographic Separations for Isomeric Resolution and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures, particularly from its other isomers like 4'-Galactosyllactose and 6'-Galactosyllactose, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oligosaccharides. For the separation of galactosyllactose isomers, hydrophilic interaction liquid chromatography (HILIC) is often the mode of choice. Amide-based columns, such as the TSK-gel Amide-80, have proven effective.

A typical method involves a gradient elution system. For instance, a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium formate or potassium phosphate is used. The gradient starts with a high concentration of acetonitrile, which is gradually decreased to elute the more polar oligosaccharides. Detection can be achieved using UV detectors at low wavelengths (around 195 nm) or, more commonly, through refractive index (RI) detection. For enhanced sensitivity and specificity, samples can be derivatized with a fluorescent tag prior to analysis, allowing for fluorescence detection.

Table 3: Example HPLC Method Parameters for Oligosaccharide Analysis

| Parameter | Value |

| Column | TSK-gel Amido-80 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 15 mM Potassium Phosphate Buffer |

| Gradient | Linear gradient from 80% to 50% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 60°C |

| Detection | UV at 195 nm |

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates. At high pH (typically using a sodium hydroxide eluent), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns like the Dionex CarboPac™ PA1 or PA200.

The separation is achieved by applying a gradient of increasing sodium hydroxide concentration, often coupled with a sodium acetate gradient to resolve more complex mixtures. The separated analytes are then detected by pulsed amperometry, which involves applying a series of potential pulses to a gold working electrode to electrochemically oxidize the carbohydrates. This detection method is highly sensitive and eliminates the need for derivatization. HPAEC-PAD can effectively resolve the structural isomers of galactosyllactose, with this compound showing a distinct retention time compared to its 4'- and 6'- counterparts. asm.orgnii.ac.jp

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers another high-resolution approach for the analysis of oligosaccharides. Due to their neutral charge, native oligosaccharides must typically be derivatized with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable their migration in an electric field and allow for highly sensitive laser-induced fluorescence (LIF) detection. researchgate.netnih.gov

The separation in CE is based on the charge-to-size ratio of the analytes. Different isomers, despite having the same mass and charge after derivatization, can often be separated due to subtle differences in their hydrodynamic radius and their interaction with the separation buffer, which may contain borate complexes. Borate forms transient esters with the cis-diols of the sugars, imparting differential charges and leading to separation. CE is particularly valuable for its high efficiency, rapid analysis times, and minimal sample consumption. Fluorescently-labeled α3'-Galactosyllactose is also used as an analytical standard for identification and migration time in CE applications. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage Analysis

To definitively confirm the glycosidic linkage positions in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is employed following a specific derivatization procedure. This method, known as linkage analysis, involves permethylation of the oligosaccharide, followed by hydrolysis of the glycosidic bonds, reduction to alditols, and subsequent acetylation.

This process yields a mixture of partially methylated alditol acetates (PMAAs). The hydroxyl groups that were originally involved in glycosidic linkages or ring formation are converted to methoxy groups, while the free hydroxyl groups are acetylated. These volatile PMAA derivatives are then separated by GC on a capillary column (e.g., Rx-5Sil MS) using a temperature gradient. rsc.org The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation patterns are characteristic of the original linkage positions. For this compound, this analysis would confirm the presence of a terminal, non-reducing galactose, a 3-substituted galactose, and a 4-substituted glucose, thereby verifying the Gal(β1→3)Gal(β1→4)Glc structure. nih.govsydney.edu.au

Characterization of Glycosidic Linkages and Isomeric Forms

The defining feature of this compound is the β(1→3) glycosidic bond linking a terminal galactose unit to the galactose residue of a lactose molecule (Gal(β1→3)Gal(β1→4)Glc). nih.gov The characterization of this specific linkage and the differentiation from its isomers are critical for both research and industrial applications.

Differentiation of 3′-Galactosyllactose, 4′-Galactosyllactose, and 6′-Galactosyllactose

This compound shares the same monosaccharide composition as its isomers, 4'-Galactosyllactose (4'-GL) and 6'-Galactosyllactose (6'-GL), differing only in the linkage of the terminal galactose to the lactose core. synvenio.comharvard.edu Several analytical techniques are utilized to effectively differentiate these structurally similar molecules.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for separating these isomers. The separation is based on the subtle differences in the acidity of the hydroxyl groups, which are influenced by their position and stereochemistry, leading to distinct retention times for each isomer. mdpi.comresearchgate.netfrontiersin.org For instance, in mixtures, these isomers can be resolved into separate peaks, allowing for their individual quantification. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another cornerstone for isomer differentiation. Using techniques like porous graphitic carbon ultra-high-performance liquid chromatography (UHPLC-PGC-MS), the isomers can be separated chromatographically. synvenio.com Subsequent fragmentation in the mass spectrometer (MS/MS) generates unique patterns for each isomer. Linkage-specific cross-ring fragmentation can help identify the β(1→3), β(1→4), or β(1→6) linkages. synvenio.com The identity of each isomer is confirmed by comparing its retention time and fragmentation pattern to that of a known commercial standard. synvenio.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to map the connectivity of atoms within the molecule. ebi.ac.uk For example, a downfield shift in the 1H-NMR spectrum for specific protons can confirm the regiochemistry of glycosylation. kendamil.com The anomeric protons and carbons of each monosaccharide unit exhibit unique chemical shifts depending on the linkage type, allowing for unambiguous identification of the 3'-, 4'-, and 6'-galactosyllactose isomers.

| Analytical Technique | Principle of Differentiation | Key Findings for 3'-GL |

| HPAEC-PAD | Separation based on differences in hydroxyl group acidity affecting retention time. mdpi.comresearchgate.netfrontiersin.org | Provides a distinct peak separable from 4'-GL and 6'-GL, allowing for quantification. mdpi.com |

| UHPLC-PGC-MS/MS | Chromatographic separation followed by unique mass fragmentation patterns for each isomer. synvenio.com | Identified based on specific retention time and linkage-specific cross-ring fragmentation compared to standards. synvenio.com |

| NMR Spectroscopy | Unique chemical shifts of anomeric and adjacent protons and carbons for each linkage type. ebi.ac.uk | Unambiguous structural confirmation through 1D and 2D experiments (COSY, HSQC, HMBC) that map atomic connectivity. ebi.ac.ukkendamil.com |

Conformational Analysis and its Implications for Biological Activity

The three-dimensional shape, or conformation, of this compound is crucial as it dictates how the molecule interacts with biological systems, such as bacterial enzymes and host cell receptors. tandfonline.com While the primary structure (the sequence and linkage of monosaccharides) is fundamental, the molecule's spatial arrangement influences its biological activity.

Studies have shown that the different glycosidic linkages in 3'-GL, 4'-GL, and 6'-GL lead to distinct three-dimensional structures. This structural variation has direct consequences for their biological functions. For example, research has demonstrated that 3'-GL is more effective at protecting the intestinal barrier from challenges compared to its 4'-GL and 6'-GL counterparts. kendamil.comscispace.com This suggests that the specific conformation adopted by the β(1→3) linkage in 3'-GL presents the molecule in a way that is optimal for this protective interaction. tandfonline.com

Furthermore, the bifidogenic potential of these isomers can vary. One in vitro study showed that 4'-GL stimulated the broadest pattern of Bifidobacterium species, while 3'-GL was unique in its ability to significantly stimulate the growth of B. bifidum. kendamil.com This specificity is likely due to the unique conformations of the isomers, which are recognized differently by the glycoside hydrolases of various bacterial species.

Monosaccharide Compositional Analysis

The fundamental building blocks of this compound are two galactose units and one glucose unit. copernicus.org Monosaccharide compositional analysis is a standard procedure to verify this composition.

The analysis typically involves the following steps:

Acid Hydrolysis: The oligosaccharide is broken down into its constituent monosaccharides by cleaving all glycosidic linkages. This is usually achieved by heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). copernicus.orgresearchgate.netlcms.cz The choice of acid and hydrolysis conditions can be optimized to ensure complete cleavage while minimizing degradation of the released monosaccharides. lcms.cz

Neutralization and Separation: After hydrolysis, the excess acid is removed, often by evaporation under vacuum. copernicus.orgresearchgate.net The resulting mixture of monosaccharides is then redissolved and separated using a chromatographic technique. HPAEC-PAD is highly suitable for this purpose as it can separate the neutral sugars (glucose and galactose) without the need for prior derivatization. researchgate.netnih.gov

Detection and Quantification: As the monosaccharides elute from the chromatography column, they are detected by a pulsed amperometric detector. The identity of each monosaccharide is determined by comparing its retention time to that of known standards. nih.gov The quantity of each sugar is calculated from the area of its corresponding peak in the chromatogram. nih.gov

For this compound, this analysis would confirm a molar ratio of galactose to glucose of 2:1, verifying its identity as a tri-saccharide composed of two galactose units and one glucose unit. researchgate.net

Synthesis and Production Methodologies

Microbial Fermentation and Biotechnological Production

Metabolic Engineering for Optimized Biosynthesis Pathways

Metabolic engineering plays a pivotal role in optimizing the biosynthesis of 3-galactosyllactose and related human milk oligosaccharides (HMOs) through the manipulation of microbial cell factories. This approach aims to enhance the efficiency and yield of target compounds by modifying the host organism's metabolic pathways.

Engineered microorganisms, notably Escherichia coli, have been extensively utilized for the production of various HMOs, including fucosyllactoses like 3-fucosyllactose (3-FL), which shares structural similarities and biosynthetic pathways with 3'-GL. Key strategies in metabolic engineering for optimized biosynthesis involve:

Gene Optimization and Expression: Identifying and overexpressing specific glycosyltransferase genes is crucial. For instance, in the production of fucosyllactoses, futC and futA from Helicobacter pylori have been identified as highly effective α1,3-fucosyltransferase candidates when expressed in E. coli BL21(DE3) host strains. nih.gov

Pathway Enhancement: This involves strengthening the availability of both acceptor (e.g., lactose) and donor (e.g., GDP-L-fucose) substrates. nih.gov

Inactivation of Competitive Pathways: To redirect metabolic flux towards the desired product, competitive or repressive pathways that consume precursors or intermediates are inactivated. nih.gov

Intracellular Redox Regeneration: Engineering pathways for intracellular redox regeneration, such as NADPH cofactor availability, can further boost production. nih.gov

These modular optimization strategies have led to significant improvements in HMO production. For example, engineered Escherichia coli strains have achieved final concentrations of 3-fucosyllactose up to 12.43 g/L. nih.gov The use of β-galactosidase-negative E. coli strains overexpressing specific transferase genes, such as β-1,3-N-acetylglucosaminyl-transferase, has also been explored for synthesizing other HMOs from lactose. nih.gov

Furthermore, one-pot multienzyme (OPME) systems represent an efficient approach, utilizing inexpensive monosaccharides as starting materials and performing multistep enzymatic reactions in a single system, thereby eliminating the need to isolate reaction intermediates. nih.govresearchgate.net

Substrate Utilization and Conversion Efficiency

The efficiency of this compound synthesis is highly dependent on the effective utilization of substrates and their conversion into the desired product. Lactose serves as the primary raw material for the industrial production of galacto-oligosaccharides (GOS), which encompass this compound, primarily through enzymatic transgalactosylation. researchgate.netmdpi.comupm.edu.my

Table 1: Substrate Utilization and Conversion Efficiency in this compound/GOS Synthesis

| Enzyme Source/System | Substrate | Initial Concentration | Product(s) | Yield/Conversion Efficiency | Key Linkages Formed | Reference |

| Bifidobacterium bifidum β-galactosidase (Saphera) | Lactose | 20% (w/v) | GOS (including 3'-galactosyllactose) | 10% (w/w) GOS at 86% lactose conversion | β-(1→3)- and β-(1→6)-linked GOS | upm.edu.my |

| Engineered Escherichia coli (for LDFT) | Lactose, L-fucose | 3 g/L each | Lactodifucotetraose (LDFT), minor 3-fucosyllactose (3-FL) | Complete lactose conversion for LDFT (5.1 g/L) | Fucosylated HMOs | nih.gov |

| Engineered Escherichia coli (for 3-FL) | Lactose, GDP-L-fucose | Not specified | 3-Fucosyllactose (3-FL) | Up to 12.43 g/L | α1,3-fucosylation | nih.gov |

| Marinomonas sp. BSi20414 β-1,3-galactosidase (recombinant in E. coli) | Lactose | Not specified | Galacto-oligosaccharides (GOS) | Not specified, but indicates efficient bioconversion | β-1,3-galactosylation | researchgate.net |

As demonstrated, enzymes like β-galactosidase from Bifidobacterium bifidum are capable of producing 3'-galactosyllactose as a major oligosaccharide when operating under specific conditions, such as increased initial lactose concentration. upm.edu.my For the biosynthesis of fucosylated HMOs, such as 3-fucosyllactose, lactose serves as the acceptor molecule, with GDP-L-fucose acting as the fucose donor. nih.govebi.ac.uk

Ultrasonic Intensification in Fermentation Processes

Ultrasonic intensification, a non-thermal physical processing technique, has emerged as a promising method to enhance the efficiency and yield of fermentation processes, including those for the production of oligosaccharides like this compound. hielscher.comkeaipublishing.comhielscher.com

The application of ultrasound (US) in bioreactors, often referred to as sono-bioreactors, leverages acoustic cavitation to induce various beneficial effects:

Enhanced Mass Transfer: Ultrasonication significantly increases the mass transfer rate between the substrate and microbial cell factories. This improved diffusion of nutrients, gases, and substrates into the fermentation broth optimizes cellular nourishment and accelerates growth and conversion rates. hielscher.comhielscher.comhielscher.com

Stimulated Cell Growth and Metabolism: Low-frequency ultrasonication can accelerate the growth rate of various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Lactococcus lactis, by increasing cell wall permeability and stimulating their metabolic activity. hielscher.comhielscher.comhielscher.com

Improved Enzyme Activity: Ultrasound application during fermentation has been shown to enhance the activity of certain enzymes, such as β-galactosidase in probiotics, which directly contributes to the production of health-promoting oligosaccharides in fermented products. mdpi.com

Release of Intracellular Components: Sonication can disrupt cell walls and membranes, facilitating the release of intracellular components like enzymes or metabolites, which can further improve fermentation performance or aid downstream processing. hielscher.com

The effectiveness of ultrasonic treatment is influenced by various factors, including the characteristics of the microorganisms, process parameters (e.g., power, frequency, intensity), treatment time, pH, and temperature. mdpi.com Studies have shown that ultrasound-assisted enzymatic production of GOS, including 3'-galactosyllactose, can lead to higher yields, particularly when combined with multienzymatic systems. nih.gov This technology offers advantages such as low operating costs, simplicity of operation, and modest power requirements. hielscher.com

Comparative Analysis of Synthesis Methodologies (Yield, Purity, Scalability for Research)

The synthesis of this compound and related galactosyllactoses (GLs) can be achieved through chemical, enzymatic, and microbial fermentation routes, each offering distinct advantages and limitations concerning yield, purity, and scalability for both research and industrial applications.

Table 2: Comparative Analysis of this compound Synthesis Methodologies

| Methodology | Key Characteristics | Typical Yields/Purity | Scalability for Research | Scalability for Industry | Advantages | Disadvantages/Challenges | References |

| Chemical Synthesis | Multi-step organic reactions, often starting from protected lactose. | 3'-GL: 11% overall yield (7 steps), 95.4% purity. researchgate.net 4'-GL: 22% overall yield (6 steps), 95.0% purity. researchgate.net 6'-GL: 15% overall yield (6 steps), 98.1% purity. researchgate.net | Gram-scale achieved. researchgate.netnih.govnih.gov | Limited due to complexity and cost of reagents. | High purity achievable; precise control over structure. | Multi-step, low overall yields, formation of side products, extensive purification required. researchgate.netnih.govgoogle.com | researchgate.netnih.govnih.govnih.govrsc.org |

| Enzymatic Synthesis | Utilizes β-galactosidases to catalyze transgalactosylation from lactose. Can involve one-pot multienzyme (OPME) systems. | GOS (including 3'-GL): 10% (w/w) at 86% lactose conversion (using B. bifidum β-gal). upm.edu.my OPME systems can achieve high yields (e.g., 81-97% for other HMOs). researchgate.net | Feasible for research and small-scale production. | Established for GOS production; challenges with low yields and downstream processing. researchgate.netresearchgate.net | Cost-effective, environmentally friendly, high regio- and stereospecificity. researchgate.netcsic.es | Hydrolytic activity of enzymes can compete with transgalactosylation, leading to byproducts; purification can be complex. researchgate.netupm.edu.my | researchgate.netmdpi.comupm.edu.mynih.govresearchgate.netcsic.esacs.org |

| Microbial Fermentation (Metabolic Engineering) | Employs engineered microorganisms (e.g., E. coli) as cell factories to biosynthesize oligosaccharides. | 3-Fucosyllactose: Up to 12.43 g/L. nih.gov Fucosylated HMOs: Up to 20 g/L in optimized systems. researchgate.net | Excellent for research and scale-up studies. | Most economically feasible for industrial-scale production of defined HMOs. nih.govebi.ac.ukhielscher.comescholarship.org | High volumetric productivity, utilizes renewable feedstocks, potential for continuous production. nih.govebi.ac.ukhielscher.comescholarship.org | Requires extensive metabolic pathway engineering; purification from fermentation broth can be challenging. nih.govgoogle.comescholarship.org | nih.govnih.govnih.govebi.ac.ukhielscher.comresearchgate.netescholarship.org |

Detailed Research Findings:

Enzymatic Synthesis: This method leverages the transgalactosylation activity of β-galactosidases, typically from microbial sources, to convert lactose into GOS. It is recognized for being cost-effective and environmentally friendly. csic.es However, a significant challenge lies in balancing the transgalactosylation activity with the hydrolytic activity of the enzyme, which can lead to the formation of monosaccharides (glucose and galactose) and other undesired byproducts. For example, a commercial β-galactosidase from Bifidobacterium bifidum yielded 10% (w/w) GOS, including 3'-galactosyllactose, at 86% lactose conversion, indicating a predominant hydrolytic activity at certain substrate concentrations. upm.edu.my One-pot multienzyme systems have shown promise in improving yields by streamlining the reaction process. researchgate.net

Microbial Fermentation (Metabolic Engineering): This is considered the most promising and economically viable approach for industrial-scale production of defined HMOs. nih.govebi.ac.ukhielscher.comescholarship.org By genetically modifying microorganisms like E. coli, researchers can optimize metabolic pathways to efficiently synthesize target oligosaccharides. This method has demonstrated impressive yields for related fucosylated HMOs, reaching up to 12.43 g/L for 3-fucosyllactose and up to 20 g/L for fucosylated HMOs in general. nih.govresearchgate.net Despite the high production titers, purification of the desired oligosaccharides from complex fermentation broths remains a critical and often challenging downstream process. nih.govgoogle.comescholarship.org

Biological Activities in in Vitro and Ex Vivo Models

Modulation of Gut Microbiota Composition and Activity (in vitro fermentation models)

In vitro incubation of galactosyllactoses (GLs) with infant fecal microbiota has shown their ability to increase the abundance of Bifidobacterium and stimulate SCFA production. rsc.orgnih.govnih.gov This bifidogenic effect is a key characteristic of prebiotics. rsc.org

Galactosyllactoses have been shown to selectively stimulate the growth of beneficial commensal bacteria, particularly various Bifidobacterium species. rsc.orgnih.govmicrobiologyresearch.org

Studies have consistently demonstrated that 3′-galactosyllactose promotes the growth of specific Bifidobacterium species. For instance, 3′-GL has been shown to significantly stimulate the growth of Bifidobacterium bifidum, in addition to increasing levels of Bifidobacterium longum and Bifidobacterium breve in infant fecal microbiota. rsc.orgrsc.org In adult fecal microbiota samples, 3′-GL has also been found to enhance Bifidobacterium growth in vitro. rsc.orgrsc.orgnih.gov

The ability of Bifidobacterium breve YIT 4014T to utilize 3′-GL as a sole carbohydrate source has been confirmed, with the strain exhibiting rapid growth on this compound. microbiologyresearch.org Similarly, Bifidobacterium infantis isolates have shown moderate to vigorous growth when utilizing commercial GOS, which contains 3′-GL, as their sole carbon source. nih.gov

Here is a summary of the growth promotion of Bifidobacterium species by 3′-Galactosyllactose:

| Bifidobacterium Species | Effect of 3′-GL on Growth | Source |

| Bifidobacterium bifidum | Significantly stimulated growth | rsc.orgrsc.org |

| Bifidobacterium longum | Increased abundance/growth | rsc.orgrsc.orgnih.gov |

| Bifidobacterium breve | Increased abundance/growth, rapid utilization | rsc.orgrsc.orgnih.govmicrobiologyresearch.org |

| Bifidobacterium infantis | Moderate to vigorous growth (on GOS containing 3′-GL) | nih.gov |

The utilization of galactosyllactoses by Bifidobacterium species involves specific molecular mechanisms. In Bifidobacterium breve YIT 4014T, the BBBR_RS 2305–2320 gene locus, which includes a solute-binding protein (SBP) of an ATP-binding cassette (ABC) transporter and a β-galactosidase, was found to be up-regulated during 3′-GL utilization. microbiologyresearch.orgresearchgate.netnih.gov The β-galactosidase within this locus efficiently hydrolyzes both 3′-GL and 6′-GL. microbiologyresearch.orgresearchgate.netnih.gov While the SBP in this locus binds strongly to 6′-GL, it binds less tightly to 3′-GL, suggesting the involvement of other SBPs for 3′-GL transportation, such as BBBR_RS08090. microbiologyresearch.orgresearchgate.netnih.gov

Bifidobacterium infantis ATCC 15697 possesses five genes encoding β-galactosidases, with three of them being induced during growth on commercial galactooligosaccharides, which include 3′-GL. nih.gov Recombinant β-galactosidases from B. infantis ATCC 15697 exhibit varying preferences for β-galactosides, and some can cleave 3′-galactosyllactose. nih.gov For example, the β-galactosidase designated Blon_2016 in B. infantis ATCC 15697 can cleave 3′-galactosyllactose, although it shows a preference for lacto-N-tetraose (LNT). nih.gov Another study indicated that the major trisaccharide produced by β-GalI from Bifidobacterium infantis HL96 was 3′-galactosyl-lactose. asm.org

The GltA solute-binding protein of Bifidobacterium breve has been shown to bind 3′-galactosyllactose. mdpi.com

Growth Promotion of Bifidobacterium Species (e.g., B. breve, B. longum, B. infantis)

Production of Short-Chain Fatty Acids (SCFAs) by Fermentation

The fermentation of galactosyllactoses by gut microbiota leads to the production of short-chain fatty acids (SCFAs). rsc.orgnih.govnih.gov SCFAs are primary end-products of non-digestible carbohydrate fermentation by the gut microbiota. nih.gov

In vitro incubation of GLs with infant fecal microbiota demonstrates that these compounds stimulate SCFA production. rsc.orgnih.govnih.gov Acetate, propionate, and butyrate are the primary SCFAs produced through the saccharolytic fermentation of carbohydrates that escape digestion in the small intestine. nih.govmdpi.com The production of acetate, specifically, requires substrates like galactooligosaccharides. mdpi.com The "bifid shunt" pathway in Bifidobacterium species produces acetate and lactate, which are either released into the medium or utilized for de novo fatty acid synthesis. nih.gov

Impact on Microbial Community Dynamics and Ecological Balance

Galactosyllactoses contribute to modulating the gut microbial community dynamics and ecological balance by selectively promoting the growth of beneficial bacteria while potentially reducing the abundance of certain less desirable microorganisms. rsc.orgmdpi.comrsc.org For example, 3′-GL, along with other GLs, has been shown to significantly reduce levels of Clostridium butyricum and selectively decrease certain members of the genus Bacteroides in infant fecal microbiota. rsc.org This selective fermentation by intestinal microflora, leading to an increase in Bifidobacterium and a decrease in less desirable microorganisms, is a key aspect of their prebiotic effect. rsc.org

Intestinal Barrier Function Modulation (in vitro and ex vivo intestinal models)

The intestinal epithelial barrier serves as a critical defense mechanism, regulating the passage of nutrients while preventing the translocation of harmful substances. 3-Galactosyllactose has been shown to play a significant role in maintaining and enhancing this barrier function.

Studies have demonstrated that 3'-GL contributes to the protection of intestinal epithelial barrier integrity. In vitro models, such as human intestinal epithelial Caco-2 cell monolayers grown in a transwell system, have been utilized to simulate the infant intestine kendamil.comgoogle.com. These models have shown that 3'-GL can strengthen the physical barrier between the intestinal epithelium and gut content frontiersin.org. Human milk oligosaccharides, including 3'-GL, are known to promote mucus production and epithelial tight junction integrity, thereby supporting the physical barrier frontiersin.org. For instance, a mixture of human milk-derived HMOs, which includes galactosyllactoses, has been shown to increase mucus production and upregulate Muc2 expression in intestinal epithelial cell lines frontiersin.org.

This compound has been found to attenuate epithelial damage caused by various challenges. In studies using Caco-2 cells, 3'-GL demonstrated protective effects against the fungal toxin deoxynivalenol (DON), which is known to disrupt intestinal barrier integrity kendamil.comgoogle.comfrontiersin.orgnih.gov. Exposure to DON typically leads to a decrease in transepithelial electrical resistance (TEER) values and an increase in lucifer yellow (LY) flux, indicating compromised barrier function google.com. Pretreatment with 3'-GL in Caco-2 cells significantly prevented this DON-induced loss of epithelial barrier integrity, as evidenced by improved TEER values and reduced LY flux nih.govgoogle.com. Similarly, 3'-GL, along with short-chain galacto-oligosaccharides (scGOS), could prevent pollution-induced loss of epithelial barrier integrity, measured by both TEER values and luciferase yellow flux across Caco-2 cell monolayers frontiersin.org. Furthermore, 3'-GL has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), in response to challenges like DON exposure, indicating an anti-inflammatory effect kendamil.comgoogle.comgoogle.comuu.nl.

Table 1: Effect of 3'-Galactosyllactose on Intestinal Barrier Integrity in Caco-2 Cells under Deoxynivalenol (DON) Challenge

| Parameter | DON Control (Change vs. Baseline) | 3'-GL + DON (Change vs. Baseline) | Effect of 3'-GL | Source |

| Transepithelial Electrical Resistance (TEER) | Decreased google.com | Increased / Restored nih.govgoogle.com | Prevents DON-induced decrease, improves integrity nih.govgoogle.com | nih.govgoogle.com |

| Lucifer Yellow (LY) Flux | Increased google.com | Reduced nih.govgoogle.com | Prevents DON-induced increase, improves integrity nih.govgoogle.com | nih.govgoogle.com |

| IL-8 Release | Increased google.com | Decreased kendamil.comgoogle.comgoogle.comuu.nl | Attenuates DON-induced pro-inflammatory cytokine release kendamil.comgoogle.comgoogle.comuu.nl | kendamil.comgoogle.comgoogle.comuu.nl |

The protective effect of 3'-GL on the intestinal epithelial barrier is structure-specific. Research indicates that the β1-3 glycosidic linkage is crucial for its efficacy in protecting intestinal barrier function google.comfrontiersin.orgtandfonline.combinasss.sa.cr. In comparative studies, galactosyllactose with a β1-3 glycosidic linkage (β3'-GL) was effective in protecting the intestinal barrier, whereas galactosyllactose with an α1-3 glycosidic linkage (α3'-GL) did not prevent deoxynivalenol (DON)-induced disrupted intestinal barrier in Caco-2 cells google.comfrontiersin.orggoogle.com. Other galactosyllactose isomers, such as β1-4-galactosyllactose (β4'-GL) and β1-6-galactosyllactose (β6'-GL), also showed less significant effects on intestinal epithelial barrier function compared to β3'-GL google.comgoogle.com. This highlights the importance of the specific glycosidic linkage for the barrier-enhancing properties of 3'-GL.

Attenuation of Epithelial Damage in Response to Challenges

Immunomodulatory Effects (in vitro immune cell models and ex vivo tissue)

Beyond its direct effects on the intestinal barrier, this compound also exhibits immunomodulatory properties, influencing immune cell responses in vitro and in ex vivo tissue models.

Human milk oligosaccharides (HMOs), including 3'-GL, can directly interact with immune cells and their receptors, influencing immune function frontiersin.orgnih.govuu.nl. Toll-like receptors (TLRs) are a family of pattern recognition receptors that sense microbial components and play a key role in innate immunity frontiersin.orgfrontiersin.org. 3'-Galactosyllactose has been found to interact with and modulate the activity of certain TLRs nih.gov. While some HMOs interact with TLR4, 3'-GL has specifically been implicated in interactions with TLR3 nih.govresearchgate.net. Siglecs (sialic acid-binding immunoglobulin-like lectins) are another class of receptors expressed on immune cells that can regulate immune responses, and HMOs have been found to bind to several Siglecs, although the specific interaction of 3'-GL with Siglecs is less extensively detailed in the provided context frontiersin.orgcore.ac.ukelifesciences.orgmdpi.com.

A significant immunomodulatory effect of 3'-Galactosyllactose is its ability to interact with and inhibit Toll-like Receptor 3 (TLR3) activation nih.govresearchgate.netnih.govfrontiersin.org. TLR3 recognizes viral double-stranded RNA (dsRNA), such as polyinosinic:polycytodylic acid (PIC), mimicking viral infections nih.govharvard.edu. Studies have shown that 3'-GL suppresses TLR3 signaling, thereby contributing to the quenching of inflammation at the mucosal surface researchgate.net. In immature human intestinal epithelial cells (H4 cells), 3'-galactosyllactose, along with 4-galactosyllactose and 6'-galactosyllactose, inhibited the inflammatory activity induced by PIC stimulation harvard.edu. Specifically, 3'-galactosyllactose inhibited the induction of IL-8 protein levels in a dose-dependent manner in PIC-stimulated H4 cells harvard.edu. This interaction may contribute to the regulation of antiviral immune responses and the maintenance of immune homeostasis in the infant gut nih.gov. The anti-inflammatory effects of galactosyllactoses, including 3'-GL, may be mediated via the inhibition of NF-κB inflammatory signaling in human intestinal epithelial cells and immature human intestine uu.nlnih.govbiosynth.com.

Table 2: Immunomodulatory Effects of 3'-Galactosyllactose on TLR3 Activation

| Receptor/Pathway | Effect of 3'-GL | Model System | Source |

| TLR3 Activation | Inhibition | In vitro (e.g., H4 cells stimulated with PIC) | nih.govresearchgate.netharvard.edu |

| IL-8 Production | Dose-dependent inhibition (in response to PIC) | H4 immature human intestinal epithelial cells | harvard.edu |

| NF-κB Signaling | Attenuation of inflammatory signaling | Human intestinal epithelial cells, immature human intestine ex vivo | uu.nlnih.govbiosynth.com |

Interaction with Immune Cell Receptors (e.g., Toll-like Receptors, Siglecs)

Modulation of TLR4 and TLR5 Interactions

While some human milk oligosaccharides (HMOs) like 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL) have been shown to influence the expression of Toll-like receptor (TLR)-2 and TLR-4, and 2′-fucosyllactose (2′-FL) can attenuate inflammation via TLR4 interactions, the direct modulation of TLR4 and TLR5 by 3′-galactosyllactose specifically is less extensively documented in the provided search results. However, 3′-GL, along with other galactosyllactoses, has been reported to attenuate polyinosinic:polycytidylic acid-induced inflammatory responses through TLR3 in H4 intestinal cells rug.nl. It is also noted that HMOs, including 3′-GL, can interact with and inhibit TLR3, which recognizes viral double-stranded RNA, potentially contributing to the regulation of antiviral immune responses frontiersin.org. Additionally, other HMOs like lacto-N-neotetraose (LNT2), lacto-N-neotetraose (LNnT), and 3-fucosyllactose (3-FL) have been reported to interact with TLR5, which recognizes bacterial flagellin, suggesting a broader role for HMOs in modulating TLR signaling pathways frontiersin.org.

Regulation of Cytokine Production and Inflammatory Signaling Pathways

3′-Galactosyllactose, as a component of human milk oligosaccharides and galacto-oligosaccharides, plays a significant role in regulating cytokine production and inflammatory signaling pathways, contributing to its anti-inflammatory effects.

Studies have demonstrated that galactosyllactoses, including 3′-GL, can effectively downregulate the expression of pro-inflammatory mediators. In human H4 cells, human milk oligosaccharides (HMOS) attenuated TNF-α- and IL-1β-induced expression of IL-8, MIP-3α, and MCP-1 to 48-51% of positive controls, and pathogen-induced IL-8 and MCP-1 to 26-30% of positive controls. Similarly, galacto-oligosaccharides (GOS) reduced TNF-α- and IL-1β-induced inflammatory responses to 25-26% and pathogen-induced IL-8 and MCP-1 to 36-39% of positive controls nih.gov. Specifically, 3′-galactosyllactose has been shown to directly inhibit polyinosine–polycytidylic acid, leading to decreased levels of the potent pro-inflammatory cytokine IL-8 nih.govmdpi.com. In immature human intestinal tissue ex vivo, HMOS quenched the inflammatory response to Salmonella infection to 26% and GOS to 50% of infected controls nih.govnih.gov. Furthermore, 0.5% 3′-GL significantly reduced deoxynivalenol (DON)-induced CXCL8 (IL-8) release in Caco-2 cells mdpi.com.

Table 1: Downregulation of Pro-inflammatory Mediators by HMOS and GOS

| Mediator | Stimulus | HMOS Effect (% of Control) | GOS Effect (% of Control) | Cell Line/Model | Citation |

| IL-8 | TNF-α/IL-1β | 48-51% | 25-26% | H4 cells | nih.gov |

| MIP-3α | TNF-α/IL-1β | 48-51% | 25-26% | H4 cells | nih.gov |

| MCP-1 | TNF-α/IL-1β | 48-51% | 25-26% | H4 cells | nih.gov |

| IL-8 | Pathogen | 26-30% | 36-39% | H4 cells | nih.gov |

| MCP-1 | Pathogen | 26-30% | 36-39% | H4 cells | nih.gov |

| IL-8 | DON | N/A | 0.5% 3'-GL reduced | Caco-2 cells | mdpi.com |

| Inflammatory response | Salmonella infection | 26% | 50% | Immature human intestinal tissue ex vivo | nih.govnih.gov |

3′-Galactosyllactose and other galacto-oligosaccharides can also modulate the production of anti-inflammatory cytokines. In an intestinal epithelial cell (IEC)/peripheral blood mononuclear cell (PBMC) co-culture model, DP3-sized β-3′-GL promoted a regulatory-type Th1 response by increasing IFNγ and IL-10 concentrations when combined with CpG (a TLR9 agonist mimicking a bacterial trigger) mdpi.comnih.gov. Specifically, 0.5% β-3′-GL significantly increased IFNγ concentrations compared to CpG alone mdpi.com. The IEC-derived galectins, enhanced by β-3′-GL and CpG, modulated cytokine secretion by upregulating IFNγ and IL-10 while downregulating IL-13 and TNFα secretion mdpi.com.

A key mechanism through which galactosyllactoses exert their anti-inflammatory effects is the inhibition of the NF-κB pathway activation. Both HMOS and GOS have been shown to mitigate the nuclear translocation of nuclear transcription factor κB (NF-κB) p65 nih.govnih.gov. This inhibition of NF-κB inflammatory signaling in human intestinal epithelial cells and immature human intestine highlights galactosyllactoses as strong physiological anti-inflammatory agents nih.govnih.govbiosynth.com. This is concordant with the observation that oligosaccharides strongly inhibit the transcriptional induction of pro-inflammatory genes, but not their basal expression nih.gov.

Modulation of Anti-inflammatory Cytokines

Crosstalk with Epithelial-Immune Cell Systems

3′-Galactosyllactose plays a role in the complex crosstalk between epithelial and immune cell systems, particularly within the intestinal mucosa. In an IEC/PBMC co-culture model, DP3-sized β-3′-GL, a non-digestible oligosaccharide (NDO) found in human milk, was most effective in enhancing CpG-induced galectin-9 release, while also enhancing galectin-3 and -4 secretion mdpi.com. These IEC-derived galectins, in turn, modulated cytokine secretion by upregulating IFNγ and IL-10 and downregulating IL-13 and TNFα mdpi.com. This suggests that β-3′-GL supports immunomodulatory properties by enhancing epithelial-derived galectin secretion, which can then support mucosal immunity mdpi.comnih.gov. This intricate interaction emphasizes the role of 3′-GL in influencing the communication between intestinal epithelial cells and underlying immune cells, mimicking the conditions of the intestinal mucosa mdpi.com.

Anti-Adhesion Properties Against Pathogenic Microorganisms (in vitro)

Galactosyllactoses, including 3′-galactosyllactose, contribute to the anti-adhesive properties against pathogenic microorganisms in vitro. Human milk oligosaccharides (HMOs) are known to reduce infections by acting as anti-adhesive antimicrobials, inhibiting the adhesion of pathogens to host cell surfaces nih.gov. Many HMOs, due to their structural similarity to cell surface receptors (glycocalyx), act as soluble analogs of these receptors, thereby preventing pathogen attachment nih.gov.

While the direct anti-adhesive properties of 3′-galactosyllactose specifically are less detailed in the provided snippets, other fucosylated HMOs like 2′-fucosyllactose (2′-FL) and 3-fucosyllactose (3-FL) have demonstrated moderate anti-adhesive effects against various pathogens, including Pseudomonas aeruginosa, Campylobacter jejuni, enteropathogenic E. coli (EPEC), and Salmonella enterica serovar fyris on intestinal Caco-2 cells researchgate.netnih.gov. Notably, 3-FL inhibited the adhesion of E. coli by 30% and S. fyris by 16% researchgate.net. It also reduced the binding of P. aeruginosa to the human respiratory cell line A549 by up to 23% researchgate.net.

Some studies on galacto-oligosaccharides (GOS), which can contain 3′-galactosyllactose, have shown their ability to reduce Escherichia coli adhesion to a C2BBe1 cell line frontiersin.orgfrontiersin.org. This suggests that 3′-galactosyllactose, as a component of GOS, likely contributes to these anti-adhesive effects by acting as a decoy receptor, preventing pathogens from binding to the host's epithelial cells nih.govfrontiersin.org.

Table 2: Anti-Adhesion Properties of HMOs and GOS (Selected Examples)

| Compound/Mixture | Pathogen | Cell Line/Model | Adhesion Inhibition | Citation |

| 3-Fucosyllactose | E. coli O119 | Caco-2 cells | Effective inhibition | researchgate.net |

| 3-Fucosyllactose | S. fyris | Caco-2 cells | Limited inhibition | researchgate.net |

| 3-Fucosyllactose | E. coli | Caco-2 cells | 30% reduction | researchgate.net |

| 3-Fucosyllactose | S. fyris | Caco-2 cells | 16% reduction | researchgate.net |

| 3-Fucosyllactose | P. aeruginosa | A549 cells | Up to 23% reduction | researchgate.net |

| GOS-E | E. coli HM605 | C2BBe1 cell line | Significant decrease | frontiersin.orgfrontiersin.org |

Inhibition of Bacterial Adhesion to Epithelial Cells

This compound plays a role in the anti-adhesive properties observed in human milk oligosaccharides (HMOs) and galactooligosaccharides (GOS). HMOs function as anti-adhesive molecules by acting as decoy receptors, which bind to pathogens and inhibit their colonization by competing for adhesion to carbohydrate receptors on epithelial cells. This mechanism helps prevent the initial critical step of infection, where bacteria attach to host cells nih.gov.

Studies have demonstrated that GOS preparations, in which this compound is a predominant trisaccharide, are capable of reducing the adhesion of pathogenic bacteria to human intestinal cell lines nih.govthegoodscentscompany.com. For instance, GOS-E and commercially available GOS significantly reduced the adhesion of Escherichia coli to a C2BBe1 cell line nih.govthegoodscentscompany.com. Specifically, a commercially available GOS was shown to reduce E. coli adhesion by 61.49% at a concentration of 5 mg/ml and by 50.41% at 25 mg/ml thegoodscentscompany.com. While these findings are for GOS mixtures, the significant presence of this compound suggests its contribution to these anti-adhesive effects nih.govthegoodscentscompany.com.

Other pathogenic microorganisms whose adhesion to human intestinal cells has been shown to be significantly reduced by various oligosaccharides, including those found in GOS and HMOs, include Vibrio cholerae, Campylobacter jejuni, and Salmonella Typhimurium nih.gov. The presence of 3'-galactosyl-lactose in human milk is also implicated in the inhibition of Cronobacter sakazakii adherence nih.gov.

Table 1: Inhibition of Escherichia coli Adhesion by Galactooligosaccharides (GOS) Containing Predominant this compound

| GOS Concentration (mg/ml) | Reduction in E. coli Adhesion (%) | Cell Line | Reference |

| 5 | 61.49 | C2BBe1 | thegoodscentscompany.com |

| 25 | 50.41 | C2BBe1 | thegoodscentscompany.com |

Disruption of Biofilm Formation by Pathogens

Bacterial biofilms represent complex microbial communities encased in an extracellular matrix, which provides increased resistance to environmental influences and antimicrobial treatments, posing significant challenges in clinical and industrial settings. The disruption of these intricate structures is a critical area of research for combating persistent infections scribd.com.

Human Milk Oligosaccharides (HMOs) generally exhibit antibiofilm potential, demonstrating inhibitory effects against biofilm assembly and, in some cases, the ability to dismantle mature biofilms. Studies have shown that HMOs can reduce biofilm formation in various pathogens, including Staphylococcus agalactiae (up to 93% inhibition) and methicillin-resistant Staphylococcus aureus (30–60% inhibition). They have also been observed to reduce biofilm formation in Acinetobacter baumannii isolates, with reductions of up to 6-fold in some cases.

While this compound is a component of HMOs nih.gov, direct and specific evidence for this compound alone disrupting pre-formed biofilms or inhibiting biofilm formation is not extensively detailed in current literature. Some studies investigating other fucosyllactose isomers, also components of HMOs, have indicated minimal effects on established biofilms of certain bacterial species. However, the broader category of non-digestible oligosaccharides (NDOs), which includes galactooligosaccharides containing this compound, has been recognized for its anti-biofilm activity. Further research is ongoing to elucidate the precise role and mechanisms of individual galactosyllactoses in biofilm disruption.

Occurrence and Variations in Natural Sources

Presence in Human Milk

3'-Galactosyllactose is a naturally occurring human milk oligosaccharide (HMO), part of a diverse group of complex carbohydrates found in human milk that play crucial roles in infant development wikipedia.orgwikipedia.org. While human milk contains over 1000 individual oligosaccharide structures, 3'-GL and 6'-GL are consistently detectable, present in more than 75% of analyzed human milk samples wikipedia.orgfishersci.nlguidetopharmacology.orgwikipedia.orgfishersci.caabbottnutrition.com.

Concentration and Variability Across Lactation Stages

Table 1: Median Absolute Concentrations of β3′-GL and β6′-GL in Human Milk

| Oligosaccharide | Median Concentration (mg/L) guidetopharmacology.org |

| β3′-Galactosyllactose | 2.42 |

| β6′-Galactosyllactose | 8.04 |

Influence of Maternal Phenotype and Genetics on Levels

Table 2: Influence of Maternal Human Milk Group on β3′-GL Absolute Concentrations

| Human Milk Group | Absolute Concentration of β3′-GL (mg/L) guidetopharmacology.org |

| I | 2.12 |

| II | 3.16 |

| III | 2.21 |

| IV | 5.48 |

Comparative Levels with Other Human Milk Oligosaccharides

Human milk is rich in oligosaccharides, with concentrations ranging from 5 to 20 g/L in mature milk and up to 20 g/L in colostrum, constituting the third most abundant solid component after lactose and lipids guidetopharmacology.orgfishersci.cauniroma1.itinvivochem.cn. However, the concentration of galactosyllactoses, including 3'-GL and 6'-GL, is considerably lower than that of major human milk oligosaccharides researchgate.net. For instance, their levels are two orders of magnitude lower than those of prominent HMOs such as 2'-fucosyllactose (2'-FL) and lacto-N-tetraose (LNT) researchgate.net. 2'-FL, for example, is the dominant oligosaccharide in 80% of women, present at an approximate concentration of 2.5 g/L uniroma1.it.

Detection in Other Mammalian Milks

While human milk contains a unique and complex array of oligosaccharides, some galactosyllactoses are also detected in the milk of other mammalian species, albeit typically at much lower concentrations and with less structural diversity compared to human milk uniroma1.itontosight.aiuni.lu. 3'-Galactosyllactose and 6'-galactosyllactose have been identified in camel colostrum wikidata.org. 3'-Galactosyllactose has also been reported as a predominant trisaccharide in goat milk wikidata.org. In sheep milk, 3-Galactosyllactose is among the predominant compounds identified ontosight.ai.

Table 3: Comparative Total Oligosaccharide Concentrations in Mammalian Milks

| Mammalian Species | Average Total Oligosaccharide Concentration (g/L) ontosight.ai |

| Human | 10.3 ± 2.8 |

| Goat | 2.2 ± 2.5 |

| Bovine | 0.7 ± 0.2 |

| Sheep | 0.7 ± 0.1 |

It is notable that total oligosaccharide concentrations are significantly higher in human milk compared to bovine, goat, and sheep milk ontosight.ai. Goat milk, however, generally exhibits about three times higher total oligosaccharide abundance than bovine and sheep milk ontosight.ai.

Formation during Milk Fermentation Processes

3'-Galactosyllactose can be formed during the fermentation of milk, particularly cow's milk, which is then incorporated into infant formula nih.govcenmed.com. This process involves the activity of lactic acid-producing bacteria nih.gov. Trans-galacto-oligosaccharides (TOS), which are non-digestible oligosaccharide (NDO) mixtures produced through bacterial fermentation or enzymatic trans-glycosylation, are known to contain galactosyllactoses that are structurally identical to those found in human milk researchgate.net. Similarly, galactooligosaccharides (GOS), widely used as prebiotics in infant nutrition to mimic the beneficial effects of HMOs, contain various galactosyllactoses, including 3′-GL, 4′-GL, and 6′-GL nih.gov. The biosynthesis of oligosaccharides via microbial cell factories is a method employed for their industrial production uniroma1.it.

Advanced Research Topics and Methodological Considerations

Multi-Omics Approaches in Glycoscience Research (e.g., metabolomics, transcriptomics)

Multi-omics approaches, such as metabolomics and transcriptomics, are increasingly employed to gain a comprehensive understanding of the biosynthesis, metabolism, and biological effects of 3-galactosyllactose and the broader spectrum of HMOs. Metabolomic profiling has been instrumental in characterizing the dynamic changes in human milk composition, including oligosaccharides like 3'-GL, across different lactation stages and maternal phenotypes. For instance, studies have shown that 3'-GL is particularly abundant in colostrum, the initial form of breast milk, but its concentration tends to decrease in mature milk over the course of lactation icm.edu.plmdpi.com. This highlights the potential for metabolomics to investigate how various factors, including maternal health, nutrition, and environmental influences, shape the qualitative and quantitative profile of HMOs mdpi.com.

Beyond simple quantification, metabolomics, particularly when coupled with advanced mass spectrometry, allows for the detailed annotation of oligosaccharides and their impact on host metabolism nih.gov. Furthermore, transcriptomics provides insights into the gene expression changes associated with the synthesis and utilization of these complex glycans. For example, differential transcriptomics has been successfully applied to identify the utilization pathways of 3'-GL and 6'-galactosyllactose (6'-GL) within specific gut bacteria, such as Bifidobacterium breve strain YIT 4014T core.ac.ukresearchgate.net. This approach identified specific gene loci, including those encoding solute-binding proteins (SBPs) of ATP-binding cassette (ABC) transporters and β-galactosidases, which are upregulated during the utilization of these galactosyllactoses researchgate.net. The integration of multi-omics data, such as network-based approaches, is also being utilized to elucidate the complex biosynthetic genes involved in HMO production jst.go.jp.

High-Throughput Screening for Structure-Function Relationships

Elucidating the precise structure-function relationships of this compound and other HMOs is critical for understanding their diverse biological activities. High-throughput screening (HTS) methodologies are accelerating this discovery process by enabling the rapid assessment of numerous compounds or conditions. HTS is a fundamental component of preclinical research, facilitating the identification of molecules with specific target-binding or functional properties nuvisan.com. These approaches often involve miniaturized biochemical, cellular, and phenotypic assays, allowing for the efficient screening of large libraries of compounds nuvisan.com.

For complex glycans like HMOs, specialized HTS platforms are being developed. Glycan microarrays, for instance, have emerged as powerful tools. By synthesizing well-defined HMO structures, including complex, asymmetrical, multiantennary forms, researchers can develop glycan microarrays to systematically examine the biological activity and binding specificities of individual compounds pnas.org. Studies utilizing such arrays have revealed that the intricate architecture of HMOs significantly influences protein-glycan interactions, underscoring the importance of structural nuances in their biological roles pnas.org. The inherent complexity of mixtures like galactooligosaccharides (GOS), which contain 3'-GL, 4'-galactosyllactose (4'-GL), and 6'-GL, necessitates such high-throughput approaches to pinpoint the specific components responsible for their observed health benefits, particularly in modulating the infant gut microbiome rsc.org. Advanced mass spectrometry techniques, including high-throughput mass fingerprinting and liquid chromatography-electrospray ionization-ion mobility-mass spectrometry (LC-ESI-IM-MS), further enhance the ability to sensitively and with high resolution profile HMOs, providing crucial data for understanding their structure-function relationships oup.comacs.orgresearchgate.net.

Development of Sophisticated In Vitro and Ex Vivo Models for Biological Activity Assessment

The development of advanced in vitro and ex vivo models is crucial for accurately assessing the biological activities of this compound and other HMOs in physiologically relevant contexts. These models offer a controlled environment to investigate complex interactions that are difficult to study in vivo.